![molecular formula C16H17ClN2O3 B2388062 2-(4-Acetyl-2-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide CAS No. 1645482-16-1](/img/structure/B2388062.png)
2-(4-Acetyl-2-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide
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Description
2-(4-Acetyl-2-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide, also known as ACEA, is a chemical compound that has gained significant attention in scientific research in recent years. It belongs to the class of synthetic cannabinoids and is a potent agonist of the cannabinoid receptor type 1 (CB1) and type 2 (CB2).
Scientific Research Applications
Potential Pesticide Applications
Research into derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, which are structurally related to 2-(4-Acetyl-2-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide, has highlighted their potential as pesticides. Studies have focused on characterizing these compounds using X-ray powder diffraction, revealing details about their molecular structure which could inform their pesticidal efficacy (Olszewska, Tarasiuk, & Pikus, 2009). Further investigations into N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, a category encompassing the compound of interest, have also underscored their potential as pesticides, with new diffraction data supporting this application (Olszewska, Tarasiuk, & Pikus, 2011).
Structural Analysis and Synthesis
Studies on structurally similar compounds, such as 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, have contributed to the understanding of intermolecular interactions and molecular orientations that could be relevant for the development of new chemical entities with improved performance in their applications. The detailed crystallographic analysis offers insights into potential modifications that could enhance the efficacy of related compounds in their respective applications (Saravanan et al., 2016).
Medicinal Chemistry and Drug Design
The exploration of the structural and electronic factors influencing the cyclopalladation of meta-toluidine analogues, including the synthesis and characterization of acetamide derivatives, provides valuable knowledge for medicinal chemistry. Such studies, which examine the reactivity of similar acetamide compounds with metal complexes, can guide the design of novel therapeutic agents with specific biological activities (Mossi, Klaus, & Rys, 1992).
Optical Properties and Materials Science
Research into compounds like 2-Chloro-N-(2,4-dinitrophenyl) acetamide has shed light on their optical properties and how these can be influenced by molecular structure and solvent polarity. Such studies are crucial for developing new materials with specific optical characteristics, potentially useful in sensors, imaging technologies, and other applications where optical properties are key (Jansukra et al., 2021).
properties
IUPAC Name |
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-10(20)11-3-6-14(13(17)7-11)22-8-15(21)19-16(2,9-18)12-4-5-12/h3,6-7,12H,4-5,8H2,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHXQKYSSYXMIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)NC(C)(C#N)C2CC2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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